molecular formula C17H13N5O B2680870 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2230802-43-2

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2680870
CAS No.: 2230802-43-2
M. Wt: 303.325
InChI Key: BZBFTXIUZGGUDI-UHFFFAOYSA-N
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Future Directions

The future development of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds will likely focus on improving their solubility profile and consequently their pharmacokinetic properties . This could involve the development of albumin nanoparticles and liposomes for the selected candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenoxyaniline with a suitable pyrazole derivative under specific conditions to form the desired pyrazolopyrimidine structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards different kinases. This unique structural feature may contribute to its enhanced biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-(2-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)12-8-4-5-9-13(12)23-11-6-2-1-3-7-11/h1-10H,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBFTXIUZGGUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=C4C(=NC=NC4=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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